molecular formula C2H4O2Sn B1588431 Tin(IV) acetate CAS No. 2800-96-6

Tin(IV) acetate

Cat. No.: B1588431
CAS No.: 2800-96-6
M. Wt: 178.76 g/mol
InChI Key: FENSZQTZBXOKBB-UHFFFAOYSA-N
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Description

Tin(IV) acetate, also known as tin tetraacetate, is an inorganic compound with the chemical formula Sn(CH₃COO)₄. It appears as white crystalline needles and is known for its use as a catalyst in various organic transformations. The compound is notable for its ability to decompose in water, forming tin hydroxide and acetic acid .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes provide a basis for potential large-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Thiols: For reactions involving sulfur-containing species.

Major Products:

    Tin Hydroxide: Formed during hydrolysis.

    Sulfur-Containing Tin Compounds: Formed during reactions with thiols.

Scientific Research Applications

Tin(IV) acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tin(II) acetate: Another acetate salt of tin, but with tin in the +2 oxidation state.

    Lead(IV) acetate: A similar compound with lead instead of tin.

    Tin(IV) fluoroacetate: Another tin(IV) compound with a different anion.

Uniqueness of Tin(IV) Acetate:

Properties

CAS No.

2800-96-6

Molecular Formula

C2H4O2Sn

Molecular Weight

178.76 g/mol

IUPAC Name

tin(4+);tetraacetate

InChI

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

FENSZQTZBXOKBB-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4]

Canonical SMILES

CC(=O)O.[Sn]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ruf, U.S. Pat. No. 5,068,373, Entitled Method for the Preparation of Anhydrous Tin—(IV)—Carboxylates, issued Nov. 26, 1991, relates to a method of reacting metallic tin or tin (II) acetate with an excess of acetic anhydride to produce tin (IV) acetate. The tin (IV) acetate is separated from the reaction mixture and used as separated or, if desired, is subsequently converted to tin (IV) carboxylate having four or more carbon atoms by reaction with the appropriate carboxylic acid.
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Tin—(IV)—Carboxylates
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tin (IV) acetate

Synthesis routes and methods II

Procedure details

In order to produce tin-(IV)-acetate, expensive intermediate compounds first have to be prepared such as, for example, thallium acetate. The thallium acetate is reacted in acetic acid anhydride with tin-(IV)-iodide or tin-(IV)-bromide to obtain tin-(IV)-acetate. This procedure is exceedingly cumbersome and, from an economics point of view, requires substantial expenditure.
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Synthesis routes and methods III

Procedure details

Catalyst preparation was conducted as follows. That is, 1.5 g of commercial tin (II) acetate (a product of Kanto Chemical Company, Inc.) was dissolved in 150 ml of acetic acid with heating. The solution was cooled to room temperature to obtain a solution of tin acetate in acetic acid. 5 g of a commercial silicon dioxide powder having an average particle diameter of 25 μm (a product of Mizusawa Industrial Chemicals, Ltd.) was weighed in a 500-ml beaker, after which 200 ml of water was added to suspend the silicon dioxide powder therein. To the suspension being stirred were slowly added dropwise the above-prepared solution of tin acetate in acetic acid and 25 ml of an aqueous palladium nitrate solution containing 1 g/l of palladium, simultaneously. After the completion of the dropwise addition, the mixture was heated to 80° C. with stirring, to evaporate and remove the acetic acid and water in the mixture. The residue was dried to obtain a powder. The powder was calcined in an air stream at 500° C. for 1 hours and then reduced in a hydrogen stream at 250° C. for 1 hour to obtain a catalyst in which palladium and tin were supported in amounts of 0.5% by weight and 15% by weight, respectively, based on the weight of the silicon dioxide used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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